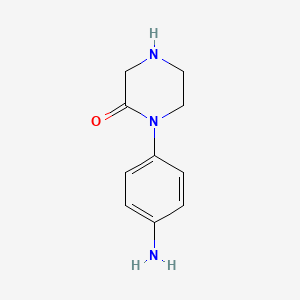

1-(4-Aminophenyl)piperazin-2-one

Description

BenchChem offers high-quality 1-(4-Aminophenyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULQTIPGVGXHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695670 | |

| Record name | 1-(4-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022128-82-0 | |

| Record name | 1-(4-Aminophenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Aminophenyl)piperazin-2-one

This guide provides a comprehensive overview of the chemical properties of 1-(4-Aminophenyl)piperazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical insights into its synthesis, structure, reactivity, and potential applications.

Introduction: The Significance of the Arylpiperazinone Scaffold

The 1-(4-Aminophenyl)piperazin-2-one molecule belongs to the broader class of arylpiperazines, a privileged scaffold in modern drug discovery. The unique structural features of the piperazine ring, including its ability to participate in hydrogen bonding and its conformational flexibility, make it a valuable component in the design of bioactive molecules.[1] The incorporation of an aminophenyl group introduces a key site for further functionalization and potential interaction with biological targets. The lactam functionality within the piperazin-2-one ring adds a polar amide group, influencing the compound's solubility and electronic properties. Arylpiperazine derivatives have shown a wide range of pharmacological activities, including interactions with serotonin and dopamine receptors, as well as anticancer and antiarrhythmic properties.[2][3]

Molecular Structure and Physicochemical Properties

1-(4-Aminophenyl)piperazin-2-one is a small molecule with the chemical formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol .[4] Its structure consists of a central piperazin-2-one ring, with a 4-aminophenyl group attached to the nitrogen atom at position 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O | [4] |

| Molecular Weight | 191.23 g/mol | [4] |

| CAS Number | 1022128-82-0 | [5][6][7][8][9] |

Synthesis Strategies

Proposed Synthesis Pathway: Reduction of a Nitro Precursor

The synthesis can be envisioned as a two-step process starting from commercially available 1-(4-nitrophenyl)piperazine.

Sources

- 1. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]

- 2. Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 6. Piperazine Derivatives - Heterocyclic Building Blocks (12) [myskinrecipes.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [wap.guidechem.com]

1-(4-Aminophenyl)piperazin-2-one synthesis route

An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)piperazin-2-one

Executive Summary

1-(4-Aminophenyl)piperazin-2-one is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily serving as a key intermediate in the synthesis of complex bioactive molecules. Its structure, featuring a piperazin-2-one core linked to an aniline moiety, provides a versatile scaffold for developing novel pharmaceutical agents. This guide offers a comprehensive overview of a robust and widely applicable synthetic route to this compound. We will dissect the synthesis into three core transformations: the construction of the foundational piperazin-2-one ring, the strategic N-arylation to install the phenyl group, and the final functional group manipulation to yield the target aniline. This document provides not only detailed, reproducible protocols but also delves into the mechanistic rationale behind the chosen methodologies, offering insights into reaction optimization and potential challenges.

Introduction

The piperazin-2-one motif is considered a "privileged structure" in drug discovery, frequently appearing in molecules targeting a wide range of biological pathways.[1] Its unique conformation and the strategic placement of nitrogen and carbonyl functionalities allow it to mimic peptide bonds, making it an excellent scaffold for peptidomimetics.[1] The introduction of an aryl group at the N-1 position, particularly an aminophenyl group, further enhances its utility by providing a vector for subsequent chemical modifications or a key pharmacophoric element for receptor binding. This guide presents a logical and efficient pathway for the synthesis of 1-(4-aminophenyl)piperazin-2-one, designed for researchers and drug development professionals seeking a reliable and scalable method.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 1-(4-aminophenyl)piperazin-2-one, dictates a strategy that builds the molecule sequentially. The primary amino group is best installed in the final step via the reduction of a nitro group, a common and highly efficient transformation. This nitro-substituted precursor, 1-(4-nitrophenyl)piperazin-2-one (3) , is the key intermediate. This intermediate can be formed through a carbon-nitrogen bond formation between the piperazin-2-one heterocycle (2) and an activated nitro-aryl electrophile. The piperazin-2-one core itself is readily accessible from simple acyclic precursors.

Caption: Retrosynthetic pathway for 1-(4-aminophenyl)piperazin-2-one.

Part 1: Synthesis of the Piperazin-2-one Core

The foundational step is the construction of the 6-membered heterocycle. A classic and effective method involves the cyclization of ethylenediamine with an α-haloacetyl species, such as ethyl chloroacetate.[2] This reaction proceeds via a tandem nucleophilic substitution and subsequent intramolecular amidation.

Reaction Scheme: Piperazin-2-one Formation

Caption: Cyclization reaction to form the piperazin-2-one ring.

Experimental Protocol: Synthesis of Piperazin-2-one (2)

-

Setup: Equip a 2 L round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reactants: Add ethylenediamine (36.9 g, 0.61 mol) to 1,5-dioxane (1.5 L) in the flask.[2]

-

Addition: Sequentially add triphenylphosphine (62.9 g, 0.24 mol) and ethyl chloroacetate (39.2 g, 0.32 mol).[2] The use of the Mitsunobu reaction conditions here facilitates the cyclization.[2]

-

Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate, wash with water, and combine the organic phases. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/petroleum ether mixture) to remove triphenylphosphine oxide, followed by column chromatography to yield pure piperazin-2-one. A typical yield is around 80%.[2]

Part 2: N-Arylation of Piperazin-2-one

With the heterocyclic core in hand, the next critical step is the formation of the C-N bond between the N-1 of piperazin-2-one and the phenyl ring. The most direct approach is a Nucleophilic Aromatic Substitution (SNAr) using an activated aryl halide. The strong electron-withdrawing effect of the nitro group in 1-fluoro-4-nitrobenzene makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack by the secondary amine of piperazin-2-one.

Reaction Scheme: SNAr for 1-(4-Nitrophenyl)piperazin-2-one

Caption: SNAr reaction to form the key nitro-intermediate.

Causality in Experimental Design

-

Choice of Aryl Halide: 1-Fluoro-4-nitrobenzene is often preferred over chloro- or bromo-analogs for SNAr reactions. Fluorine is the most electronegative halogen, enhancing the electrophilicity of the attached carbon. Furthermore, the C-F bond is the most difficult to break, meaning the rate-determining step is the nucleophilic attack, not the loss of the leaving group, which is favorable for this mechanism.

-

Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial. Its role is to deprotonate the N-4 proton of the piperazin-2-one after the initial attack on the aromatic ring, which helps to drive the reaction forward, and to neutralize the HF byproduct. A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is ideal as it can solvate the charged intermediates (Meisenheimer complex) and accelerate the reaction rate.

| Parameter | Method A: SNAr | Method B: Buchwald-Hartwig Amination |

| Electrophile | Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene) | Aryl Halide or Triflate |

| Catalyst | None | Palladium(0) precursor + Phosphine Ligand |

| Base | Inorganic (e.g., K₂CO₃) or Organic Amine (e.g., DIPEA) | Strong, non-nucleophilic (e.g., NaOtBu, Cs₂CO₃) |

| Advantages | Cost-effective, simple setup, no precious metals. | Broad substrate scope, milder conditions for less activated aryl halides.[3][4] |

| Disadvantages | Limited to electron-deficient aryl halides. | Catalyst cost, ligand sensitivity, requires inert atmosphere.[4] |

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one (3)

-

Setup: In a flask under a nitrogen atmosphere, dissolve piperazin-2-one (2) (1.0 eq) in anhydrous DMSO.

-

Addition of Base: Add anhydrous potassium carbonate (2.5 eq).

-

Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into ice water. A solid precipitate will form.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts and residual DMSO, and then with a cold non-polar solvent like diethyl ether or hexane to remove non-polar impurities. The resulting yellow solid is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol or isopropanol if necessary.

Part 3: Reduction of the Nitro Group

The final step is the chemoselective reduction of the aromatic nitro group to the primary amine. Catalytic transfer hydrogenation is an excellent choice for this transformation as it is experimentally simple, avoids the use of high-pressure hydrogen gas, and is highly efficient. Sodium hypophosphite in the presence of a palladium on carbon (Pd/C) catalyst is a well-established system for this purpose.[5]

Reaction Scheme: Nitro Group Reduction

Caption: Reduction of the nitro group to the target amine.

Experimental Protocol: Synthesis of 1-(4-Aminophenyl)piperazin-2-one (1)

-

Setup: Suspend 1-(4-nitrophenyl)piperazin-2-one (3) (1.0 eq) in a solvent such as methanol or methoxyethanol.[5]

-

Catalyst Addition: Carefully add palladium on carbon (5% Pd, 50% wet, ~0.05 eq Pd) to the suspension under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Hydrogen Source: Prepare a solution of sodium hypophosphite monohydrate (~3.5 eq) in water.

-

Reaction: Heat the suspension to 70-75 °C. Add the sodium hypophosphite solution dropwise over 2 hours. The reaction is exothermic and may require controlled addition to maintain the temperature.[5]

-

Monitoring: Stir the mixture at 70-75 °C and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes after the addition is finished.[5]

-

Work-up: Cool the mixture to room temperature. Filter the reaction through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, 1-(4-aminophenyl)piperazin-2-one, as a solid. A typical yield for this step is around 88-95%.[5]

Overall Synthesis Workflow

The complete, validated pathway from commercially available starting materials to the final product is a robust three-step sequence.

Caption: Three-step synthetic workflow to 1-(4-aminophenyl)piperazin-2-one.

Conclusion

The synthesis of 1-(4-aminophenyl)piperazin-2-one can be reliably achieved through a three-stage process: piperazinone ring formation, nucleophilic aromatic substitution, and nitro group reduction. Each step utilizes well-established and scalable chemical transformations. By understanding the underlying mechanisms and the rationale for the selection of specific reagents and conditions, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific applications in drug discovery and materials science. The presented protocols offer a validated and efficient route to this important chemical intermediate.

References

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Available at: [Link]

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available at: [Link]

- US Patent US4240961A. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.

-

ResearchGate. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF. Available at: [Link]

-

Patsnap Eureka. (n.d.). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

-

Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH Public Access. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1-(4-Aminophenyl)piperazin-2-one

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential biological significance of 1-(4-aminophenyl)piperazin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and anticancer agents. Its prevalence is due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. The introduction of a carbonyl group at the 2-position to form a piperazin-2-one scaffold introduces a lactam functionality, which can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. When combined with an N-aryl substituent, such as the 4-aminophenyl group, the resulting molecule, 1-(4-aminophenyl)piperazin-2-one, presents a unique pharmacophore with potential for diverse biological activities. The primary amino group on the phenyl ring offers a site for further derivatization, making it a versatile building block in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(4-aminophenyl)piperazin-2-one consists of a central piperazin-2-one ring with a 4-aminophenyl group attached to the nitrogen atom at position 1.

Table 1: Physicochemical Properties of 1-(4-Aminophenyl)piperazin-2-one

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O | PubChem |

| Molecular Weight | 191.23 g/mol | PubChem |

| IUPAC Name | 1-(4-aminophenyl)piperazin-2-one | PubChem |

| CAS Number | 140924-17-2 | PubChem |

| Topological Polar Surface Area | 58.7 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Predicted LogP | 0.4 | PubChem |

Synthesis of 1-(4-Aminophenyl)piperazin-2-one

While a specific, detailed synthesis protocol for 1-(4-aminophenyl)piperazin-2-one is not extensively reported in the literature, its synthesis can be logically deduced from established methods for preparing N-aryl piperazinones. A plausible and efficient synthetic strategy involves the reaction of a suitably protected N-(4-nitrophenyl)ethylenediamine with a two-carbon electrophile to form the piperazin-2-one ring, followed by the reduction of the nitro group.

Proposed Synthetic Workflow

A potential synthetic route is outlined below. This approach leverages common and well-understood organic reactions, ensuring a high likelihood of success.

Caption: Proposed synthetic workflow for 1-(4-aminophenyl)piperazin-2-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-Chloroethyl)-4-(4-nitrophenyl)piperazin-2-one

-

To a solution of 4-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-chloro-N-(2-chloroethyl)acetamide (1.1 eq) in DMF dropwise.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one

-

To a solution of 1-(2-chloroethyl)-4-(4-nitrophenyl)piperazin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the cyclization by TLC.

-

Quench the reaction carefully with water at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Step 3: Synthesis of 1-(4-Aminophenyl)piperazin-2-one

-

Dissolve 1-(4-nitrophenyl)piperazin-2-one (1.0 eq) in ethanol.

-

Add 10% palladium on carbon (Pd/C) catalyst (0.1 eq by weight).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 1-(4-aminophenyl)piperazin-2-one.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 1-(4-Aminophenyl)piperazin-2-one

| Technique | Predicted Chemical Shifts / Peaks | Rationale |

| ¹H NMR | δ 6.7-6.9 (d, 2H, Ar-H ortho to NH₂), δ 7.0-7.2 (d, 2H, Ar-H meta to NH₂), δ 3.5-3.7 (s, br, 2H, NH₂), δ 3.4-3.6 (t, 2H, piperazine CH₂), δ 3.1-3.3 (t, 2H, piperazine CH₂), δ 3.0-3.2 (s, 2H, piperazine CH₂) | Aromatic protons will show characteristic splitting patterns of a 1,4-disubstituted benzene ring. The protons of the piperazin-2-one ring will appear as triplets and a singlet in the aliphatic region. |

| ¹³C NMR | δ 165-170 (C=O), δ 140-145 (Ar-C-N), δ 125-130 (Ar-C), δ 115-120 (Ar-C), δ 45-55 (piperazine CH₂), δ 40-50 (piperazine CH₂) | The carbonyl carbon will be significantly downfield. Aromatic carbons will appear in the typical range, and the aliphatic carbons of the piperazine ring will be in the upfield region. |

| IR (cm⁻¹) | 3400-3200 (N-H stretch, amine), 1650-1680 (C=O stretch, lactam), 1600-1450 (C=C stretch, aromatic), 1300-1200 (C-N stretch) | Characteristic peaks for the primary amine, lactam carbonyl, aromatic ring, and C-N bonds are expected. |

| Mass Spec (ESI+) | m/z 192.1131 [M+H]⁺ | The protonated molecular ion peak is expected to be the base peak. |

Potential Biological Activities and Applications

The 1-(4-aminophenyl)piperazin-2-one scaffold holds significant promise for the development of novel therapeutic agents due to the established biological activities of related compounds.

Potential Signaling Pathway Interactions

Caption: Potential biological targets and cellular responses of 1-(4-aminophenyl)piperazin-2-one.

-

Anticancer Activity: Many N-arylpiperazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The aminophenyl group can be crucial for interacting with key residues in the active sites of kinases or other enzymes involved in cell proliferation. The piperazin-2-one core can act as a rigid scaffold to correctly orient the pharmacophoric groups.

-

Central Nervous System (CNS) Activity: The arylpiperazine moiety is a well-known pharmacophore for targeting G-protein coupled receptors (GPCRs) in the CNS, such as serotonin and dopamine receptors. Modifications on the piperazine ring can fine-tune the selectivity and activity at these receptors, suggesting potential applications in treating depression, anxiety, and other neurological disorders.

-

Antimicrobial Activity: Piperazine-containing compounds have been reported to possess antibacterial and antifungal properties. The 1-(4-aminophenyl)piperazin-2-one structure could serve as a lead for the development of new antimicrobial agents, potentially by inhibiting essential bacterial enzymes.

The primary amino group on the phenyl ring provides a convenient handle for the synthesis of a library of derivatives. This would enable a thorough investigation of the structure-activity relationships (SAR) and the optimization of potency and selectivity for a desired biological target.

Conclusion and Future Directions

1-(4-Aminophenyl)piperazin-2-one is a promising heterocyclic scaffold with significant potential for the development of novel therapeutic agents. While direct experimental data for this specific molecule is limited, a comprehensive analysis of related structures provides a strong foundation for its synthesis, characterization, and biological evaluation. Future research should focus on the development of an optimized and scalable synthetic route, followed by a thorough spectroscopic characterization to confirm its structure. Subsequent in vitro and in vivo studies are warranted to explore its potential anticancer, CNS, and antimicrobial activities. The versatility of the aminophenyl group should be exploited to generate a library of derivatives for SAR studies, which will be crucial for the identification of lead compounds with improved therapeutic profiles.

References

-

PubChem Compound Summary for CID 140924-17-2, 1-(4-aminophenyl)piperazin-2-one. National Center for Biotechnology Information. [Link]

-

Ghasemi, S., et al. (2021). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. ResearchGate. [Link]

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]

-

Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 853-859. [Link]

-

De Risi, C., et al. (2010). Syntheses and transformations of piperazinone rings. A review. Tetrahedron, 66(35), 6775-6803. [Link]

-

Yılmaz, M., & Ustalar, A. (2011). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2597. [Link]

1-(4-Aminophenyl)piperazin-2-one IUPAC name and synonyms

An In-depth Technical Guide to 1-(4-Aminophenyl)piperazin-2-one

Executive Summary: This document provides a comprehensive technical overview of 1-(4-aminophenyl)piperazin-2-one, a heterocyclic compound featuring a core piperazin-2-one structure linked to an aniline moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drugs to modulate physicochemical properties and confer biological activity.[1] This guide details the compound's nomenclature, physicochemical properties, a proposed synthetic pathway, and expected analytical characteristics. Furthermore, it explores the broader biological significance of the piperazine and piperazin-2-one scaffolds, highlighting potential applications for this molecule in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Core Compound Identification

IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(4-aminophenyl)piperazin-2-one .

Chemical Identifiers

-

CAS Number: 1022128-82-0[2]

-

Molecular Formula: C₁₀H₁₃N₃O[2]

-

Molecular Weight: 191.23 g/mol [2]

-

PubChem CID: 53406175[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | General |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO and Methanol | General |

Synthesis and Purification

The synthesis of 1-(4-aminophenyl)piperazin-2-one is not widely documented in commercial literature, suggesting it is primarily a research chemical or building block. However, a plausible and efficient synthetic route can be designed based on established methodologies for creating the piperazin-2-one ring system.[4] The core strategy involves the cyclization of a substituted ethylenediamine precursor.

Retrosynthetic Analysis & Rationale

The primary disconnection for retrosynthesis is at the amide bond within the piperazinone ring. This leads back to an N-acylated ethylenediamine derivative. A more practical approach involves a direct cyclization reaction between a suitable N-aryl-ethylenediamine and a two-carbon electrophile, such as an α-haloacetyl halide. The aniline's primary amine is significantly less nucleophilic than the secondary amine of the ethylenediamine chain, allowing for selective reactions. However, to prevent side reactions and ensure regioselectivity, protection of the aniline's amino group (e.g., as an acetamide) is a prudent strategy. The protected amine can be deprotected in the final step to yield the target compound.

Proposed Synthetic Protocol

This protocol outlines a three-step synthesis starting from N-(4-acetylaminophenyl)ethylenediamine.

Step 1: Synthesis of N-(4-acetylaminophenyl)ethylenediamine

-

To a solution of 4-fluoro-nitrobenzene (1.0 eq) in a suitable solvent like DMSO, add N-Boc-ethylenediamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. This step involves a nucleophilic aromatic substitution (SₙAr) reaction.

-

Cool the reaction, perform an aqueous workup, and extract the product with a solvent like ethyl acetate. Purify by column chromatography.

-

Reduce the nitro group of the resulting compound to an amine using a standard method, such as catalytic hydrogenation (H₂, Pd/C) or a chemical reducing agent like tin(II) chloride.

-

Protect the newly formed aniline by reacting it with acetic anhydride to form the acetamide.

-

Finally, deprotect the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free diamine.

Step 2: Cyclization to form 1-(4-acetylaminophenyl)piperazin-2-one

-

Dissolve the N-(4-acetylaminophenyl)ethylenediamine (1.0 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in a chlorinated solvent such as DCM or chloroform.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise to the cooled mixture. The slow addition is critical to control the exothermic reaction and favor intramolecular cyclization over polymerization.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the protected piperazinone.

Step 3: Deprotection to 1-(4-aminophenyl)piperazin-2-one

-

Dissolve the purified 1-(4-acetylaminophenyl)piperazin-2-one in a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approximately 60-70 °C) for 4-6 hours, monitoring the hydrolysis of the acetyl group by TLC.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 8-9.

-

Extract the final product with a suitable organic solvent, such as ethyl acetate or DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 1-(4-aminophenyl)piperazin-2-one.

Synthetic Workflow Diagram

Caption: Diverse biological activities associated with the piperazine scaffold.

Safety and Handling

1-(4-Aminophenyl)piperazin-2-one is a research chemical and should be handled with appropriate precautions in a laboratory setting. While specific toxicology data is not available, related aromatic amines and piperazine derivatives can be irritants and potentially harmful. For the similar compound 1-(4-aminophenyl)piperidin-2-one, GHS hazard statements indicate it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. [5]Therefore, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

1-(4-Aminophenyl)piperazin-2-one is a structurally interesting heterocyclic compound that combines the biologically significant piperazine-2-one core with a functionalizable aniline moiety. While not a widely commercialized product, its potential as a molecular building block in drug discovery is significant. Its synthesis is achievable through established organic chemistry principles, and its chemical properties can be readily characterized by standard analytical techniques. The rich history of the piperazine scaffold in successful pharmaceuticals provides a strong rationale for the exploration of new derivatives built from this compound for a range of therapeutic applications, from oncology to infectious diseases.

References

-

PubChem. 1-(4-Aminophenyl)piperidin-2-one. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-[4-(4-aminophenyl)piperazin-1-yl]ethanone. National Center for Biotechnology Information. Available from: [Link]

-

Patsnap Eureka. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Available from: [Link]

-

PubChem. 1-(4-Aminophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

Asif, M. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available from: [Link]

- Google Patents. A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.

-

National Center for Biotechnology Information. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Library of Medicine. Available from: [Link]

-

PubChem. 4-(4-Aminophenyl)-1-benzylpiperazin-2-one. National Center for Biotechnology Information. Available from: [Link]

-

Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Available from: [Link]

-

PubChem. 1-(4-Aminophenyl)piperazin-2-one. National Center for Biotechnology Information. Available from: [Link]

-

BioMed Research International. Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Available from: [Link]

- Google Patents. Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

-

National Center for Biotechnology Information. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. National Library of Medicine. Available from: [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules. Available from: [Link]

-

PubMed. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Available from: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

PubMed. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Library of Medicine. Available from: [Link]

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available from: [Link]

-

MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Available from: [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

-

ResearchGate. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Available from: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Available from: [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(4-Aminophenyl)piperazin-2-one CAS#: 1022128-82-0 [amp.chemicalbook.com]

- 3. 1-(4-Aminophenyl)piperazin-2-one | C10H13N3O | CID 53406175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]

- 5. 1-(4-Aminophenyl)piperidin-2-one | C11H14N2O | CID 11458178 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(4-Aminophenyl)piperazin-2-one

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(4-aminophenyl)piperazin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. While direct experimental data for 1-(4-aminophenyl)piperazin-2-one is not widely available in public databases, this guide offers a robust predictive analysis to aid in its identification and characterization.

Introduction to 1-(4-Aminophenyl)piperazin-2-one

1-(4-Aminophenyl)piperazin-2-one is a chemical compound with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol .[1] Its structure features a piperazin-2-one ring system connected to an aminophenyl group. The presence of both an aniline-like moiety and a lactam within the piperazine ring suggests its potential as a scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 1-(4-aminophenyl)piperazin-2-one based on the analysis of its functional groups and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-(4-aminophenyl)piperazin-2-one in a common solvent like DMSO-d6 are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the piperazin-2-one ring.

-

Aromatic Protons: The aminophenyl group will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the amino group are expected to appear as a doublet around 6.6-6.8 ppm, while the two protons meta to the amino group will likely be observed as a doublet around 6.8-7.0 ppm.

-

Amine Protons: The two protons of the primary amine (-NH2) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically in the range of 4.5-5.5 ppm.

-

Piperazin-2-one Protons: The methylene protons of the piperazin-2-one ring will be in different chemical environments.

-

The two protons on the carbon adjacent to the carbonyl group (C3) are expected to be a singlet or a multiplet around 3.2-3.4 ppm.

-

The two protons on the carbon adjacent to the nitrogen of the aminophenyl group (C5) are expected to be a triplet around 3.0-3.2 ppm.

-

The two protons on the other carbon of the piperazine ring (C6) are expected to be a triplet around 2.8-3.0 ppm.

-

-

NH Proton: The proton on the nitrogen of the lactam is expected to be a broad singlet in the region of 7.5-8.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |

| Carbonyl (C=O) | 165-170 | Typical range for a lactam carbonyl carbon. |

| Aromatic C-NH2 | 145-150 | Quaternary carbon attached to the amino group, deshielded. |

| Aromatic C-N | 140-145 | Quaternary carbon attached to the piperazine nitrogen. |

| Aromatic CH (meta) | 120-125 | Aromatic carbons meta to the amino group. |

| Aromatic CH (ortho) | 114-118 | Aromatic carbons ortho to the amino group, shielded by the electron-donating NH2 group. |

| Piperazin-2-one CH2 (adjacent to C=O) | 45-50 | Methylene carbon adjacent to the carbonyl group. |

| Piperazin-2-one CH2 (adjacent to N-Aryl) | 48-53 | Methylene carbon adjacent to the nitrogen attached to the aromatic ring. |

| Piperazin-2-one CH2 | 40-45 | The remaining methylene carbon of the piperazine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 1-(4-aminophenyl)piperazin-2-one are summarized below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3300-3500 | Symmetric and asymmetric stretching (two bands) |

| N-H (Amide) | 3200-3400 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=O (Amide) | 1650-1680 | Stretching (Amide I band) |

| C=C (Aromatic) | 1500-1600 | Stretching |

| N-H (Amine/Amide) | 1580-1650 | Bending |

| C-N | 1250-1350 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(4-aminophenyl)piperazin-2-one, electrospray ionization (ESI) in positive ion mode would be a suitable technique.

-

Molecular Ion Peak: The base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 192.23.

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways, including:

-

Loss of the aminophenyl group.

-

Cleavage of the piperazin-2-one ring.

-

Loss of CO from the lactam.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

-

-

MS/MS Analysis (for fragmentation):

-

Select the [M+H]⁺ ion as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

Visualization of Key Information

Figure 1: Molecular structure of 1-(4-aminophenyl)piperazin-2-one.

Figure 2: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 1-(4-aminophenyl)piperazin-2-one. By leveraging established spectroscopic principles and data from analogous structures, researchers can use this information to guide the identification and characterization of this compound. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data, ensuring the integrity and reliability of future research involving this molecule.

References

-

PubChem. 1-(4-Aminophenyl)piperazin-2-one. [Link]

- Dikmen, G., et al. (2019). 1-(4-Chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 235-247.

-

Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Introduction: The Piperazin-2-one Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Piperazin-2-one Derivatives

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are foundational to numerous therapeutic agents due to their favorable physicochemical properties, which can enhance aqueous solubility, bioavailability, and target affinity.[3][4] A significant subclass, the piperazin-2-one derivatives, incorporates a lactam function into the core ring system. This structural feature imparts a unique combination of rigidity and hydrogen bonding capability, making it a versatile scaffold for designing novel bioactive molecules.

Piperazin-2-one and its parent piperazine structure are key components in drugs with a vast range of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[5][6][7][8][9] The structural versatility of the piperazin-2-one core allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This guide offers a comprehensive technical overview of the diverse biological activities of piperazin-2-one derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower further investigation in this promising area of drug discovery.

Part 1: Anticancer Activity of Piperazin-2-one Derivatives

The development of novel anticancer agents remains a paramount challenge in global health. Piperazin-2-one derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a variety of cancer cell lines, including those from liver, breast, pancreatic, and colorectal cancers.[10][11] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways.[12]

Core Mechanisms of Anticancer Action

A. Induction of Apoptosis: A primary mechanism by which piperazin-2-one derivatives exert their anticancer effects is through the direct induction of apoptosis, or programmed cell death.[13] Studies have shown that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Activation of the intrinsic pathway is evidenced by the activation of caspase-9, while the extrinsic pathway is triggered via caspase-8 activation.[13] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[10][13] This dual-pathway induction suggests a robust mechanism for overcoming cancer cells' inherent resistance to apoptosis.[13]

B. Kinase Inhibition: Protein kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[14] Specific piperazin-2-one derivatives have been designed as potent kinase inhibitors. For example, derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[14][15][16]

-

CDK2 Inhibition: By inhibiting CDK2, a key regulator of the cell cycle, these compounds can induce cell cycle arrest, typically at the G1/S phase, preventing cancer cell proliferation.[12][14][15]

-

VEGFR2 Inhibition: Inhibition of VEGFR2, a key tyrosine kinase involved in angiogenesis, can suppress the formation of new blood vessels that tumors need to grow and metastasize.[16]

C. Cell Cycle Arrest: Beyond kinase inhibition, some piperazine amide derivatives have been shown to block cell cycle progression in the G0/G1 phase, effectively halting the division of cancer cells.[17] This effect is often a direct consequence of apoptosis induction or the modulation of cell cycle regulatory proteins.[12][17]

Visualization: Apoptotic Pathways

Caption: Induction of extrinsic and intrinsic apoptotic pathways by piperazin-2-one derivatives.

Data Summary: Cytotoxic Activity

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism | Reference |

| TADDOL-derived phosphonate | HUH7 (Hepatocellular Carcinoma) | < 50 | Cytotoxicity | [10] |

| Trifluoromethyl-substituted diamine | HUH7 (Hepatocellular Carcinoma) | < 50 | Cytotoxicity | [10] |

| Vindoline Conjugate (23) | MDA-MB-468 (Breast Cancer) | 1.00 | Antiproliferative | [18] |

| Vindoline Conjugate (25) | HOP-92 (Lung Cancer) | 1.35 | Antiproliferative | [18] |

| Piperazine-based Thiazolidinone (11) | HepG-2 (Hepatocellular Carcinoma) | 0.03 - 0.06 | VEGFR2 Inhibition | [16] |

| Benzofuran Hybrid (9h) | Panc-1 (Pancreatic Cancer) | - | CDK2 Inhibition (IC50 = 40.91 nM) | [14] |

| Piperazin-2-yl-pyrimidine (IA-7) | MCF-7 (Breast Cancer) | - | JNK Pathway Targeting | [19] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a standard method for assessing the cytotoxic effects of piperazin-2-one derivatives on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents. This results in the formation of a purple formazan product which can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media until they reach ~80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the piperazin-2-one derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the respective wells. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 24-72 hours (time-dependent on the cell line and experimental design).[10]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the crystals, resulting in a homogenous purple solution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Part 2: Antiviral Activity

The search for novel antiviral agents is critical, particularly for treating infections in immunocompromised patients where options are limited.[20] Piperazin-2-one derivatives have been identified as a new class of compounds with potent antiviral activity, specifically against human adenoviruses (Ads).[20][21]

Mechanism of Antiviral Action

High-throughput screening (HTS) of small molecule libraries identified a trisubstituted piperazin-2-one derivative, compound 15D8, as a significant inhibitor of adenovirus infection.[20] The primary mechanism of action for this class of compounds is the selective inhibition of adenovirus DNA replication within the host cell nucleus.[20] This targeted action is highly desirable as it disrupts a crucial step in the viral lifecycle with minimal cytotoxicity to the host cell at effective concentrations.[20]

Interestingly, the structure-activity relationship for antiviral activity is highly specific. While a 2-benzofuran aryl substituent on the piperazin-2-one core was crucial for activity against both arenaviruses and adenoviruses, the substituent at the C6 position was a key determinant of specificity. An ethyl group at C6 was strictly required for potent anti-adenovirus activity, whereas compounds with benzyl or phenethyl groups at this position were inactive against Ad but active against arenaviruses.[20]

Visualization: HTS Workflow for Antiviral Discovery

Caption: A streamlined workflow for identifying novel antiviral compounds via HTS.

Data Summary: Anti-Adenovirus Activity

| Compound | Description | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 15D8 | Trisubstituted piperazin-2-one | Low micromolar | > IC50 | High | [20] |

| 46 | Phenylpiperazine derivative | < 10 | > 50 | > 5 | [22] |

| 59 | Phenylpiperazine derivative | < 10 | > 50 | > 5 | [22] |

| 64 | ortho-NO2 phenyl derivative | < 10 | > 50 | > 5 | [22] |

| Cidofovir | Standard Antiviral | Variable | - | - | [20] |

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The formation of plaques (localized areas of cell death caused by viral replication) is visualized and counted. A reduction in the number or size of plaques indicates antiviral activity.

Step-by-Step Methodology:

-

Cell Monolayer Preparation:

-

Seed a suitable host cell line (e.g., A549 cells for adenovirus) in 6-well plates.

-

Incubate until a confluent monolayer is formed (typically 24-48 hours).

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of the piperazin-2-one derivative in serum-free medium.

-

Prepare a virus stock of known titer (plaque-forming units, PFU/mL). Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

-

-

Infection and Treatment:

-

Wash the cell monolayers with PBS.

-

Pre-incubate the diluted virus with the various concentrations of the test compound for 1 hour at 37°C.

-

Inoculate the cell monolayers with 200 µL of the virus-compound mixture. Include a virus-only control and a cell-only control.

-

Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15 minutes.

-

-

Overlay and Incubation:

-

Remove the inoculum from the wells.

-

Overlay the cells with 2 mL of a semi-solid medium (e.g., 1:1 mixture of 2X culture medium and 1.2% agarose) containing the corresponding concentration of the test compound.

-

Allow the overlay to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 5-10 days, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells with a 10% formaldehyde solution.

-

Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution. The viable cells will stain purple, while the plaques will appear as clear zones.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

-

Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

Part 3: Antimicrobial and CNS Activity

While extensive research has focused on the anticancer and antiviral properties of piperazin-2-one derivatives, the broader piperazine class exhibits a wide spectrum of other biological activities, including antimicrobial and CNS effects.[1][7][8]

Antimicrobial Potential

Piperazine derivatives are well-documented as potent antimicrobial agents against bacteria and fungi.[1][5][23][24] The incorporation of electron-withdrawing groups (e.g., Cl, Br) on aryl substituents often enhances antibacterial activity.[25] Molecular docking studies suggest that these compounds may act by inhibiting essential microbial enzymes. For instance, some piperazine derivatives have been predicted to bind to E. coli MurB or Candida albicans CYP51, which are critical for bacterial cell wall synthesis and fungal membrane integrity, respectively.[24] While specific mechanistic studies on piperazin-2-one derivatives are less common, their structural similarity to active piperazines makes them a promising area for future antimicrobial drug discovery.

Central Nervous System (CNS) Activity

The piperazine scaffold is a cornerstone of CNS drug design, present in many antipsychotic, antidepressant, and anxiolytic medications.[2][26][27] These compounds often exert their effects by modulating neurotransmitter systems, particularly by acting on serotonin (5-HT) and dopamine receptors.[26][27][28] Studies on specific piperazin-2-one derivatives have demonstrated opiate activities, indicating that the configuration of substituents and the presence of the lactam ring are important for modulating activity at CNS targets.[29] The ability of the piperazine core to cross the blood-brain barrier makes this class of compounds particularly suitable for targeting neurological disorders.[2]

Visualization: Synaptic Action

Caption: Potential mechanisms of CNS-active piperazine derivatives at the synapse.

Conclusion and Future Perspectives

The piperazin-2-one scaffold represents a highly versatile and valuable core in medicinal chemistry. Derivatives of this structure have demonstrated a remarkable breadth of biological activities, with particularly compelling data in the fields of oncology and virology. The ability of these compounds to induce apoptosis, inhibit key kinases, and block viral DNA replication underscores their potential as next-generation therapeutics.

Future research should focus on several key areas:

-

Mechanism Elucidation: While primary mechanisms have been identified, a deeper understanding of the specific molecular targets and off-target effects is necessary.

-

Structure-Activity Relationship (SAR) Expansion: Systematic modification of the piperazin-2-one core will help in designing derivatives with enhanced potency, selectivity, and improved pharmacokinetic (ADME) profiles.[3][4]

-

Broadening Therapeutic Applications: The promising antimicrobial and CNS activities of the parent piperazine class suggest that piperazin-2-one derivatives should be more thoroughly explored for these and other indications.[7]

References

-

Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]

-

Sanchez-Cespedes, J., Puvill, H., Sola, M., Casas, J., Riveira-Muñoz, E., Esté, J. A., ... & Lleonart, R. (2014). Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. Antiviral Research, 108, 65-73. [Link]

-

Malkov, V. V., Ikonnikov, N. S., Kochetkov, K. A., Strelenko, Y. A., Belokon, Y. N., & Chruszcz, M. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 25(22), 5364. [Link]

-

Kumar, A., & Kumar, S. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 64-72. [Link]

-

Goud, T. G., Kumar, B. S., Begum, M. S., Basavaraj, P., & Kumar, Y. N. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1). [Link]

- Terzioglu, N., & Gürsoy, A. (2003). Piperazine Derivatives: a Review of Activity on Neurotransmitter Receptors. Turkish Journal of Pharmaceutical Sciences, 1(2), 97-112.

-

Brito, A. F., Costa, E. A., & Menegatti, R. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 1-10. [Link]

-

Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

-

Walayat, K., Mohsin, N. A., Aslam, S., Raza, M. A., Hassan, M., & Raza, A. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(11), 105292. [Link]

-

Kharb, R., Bansal, K., & Sharma, A. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

- Singh, A. K. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(10-S), 132-140.

-

ResearchGate. (n.d.). Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. [Link]

-

Basoglu Ozdemir, S., Uygun Cebeci, Y., Mermer, A., & Demirbas, N. (2017). Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. Monatshefte für Chemie-Chemical Monthly, 148(4), 745-757. [Link]

-

Lim, S. M., Abdul, A. B., Abdullah, R., Ali, H. M., & Mohan, S. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. EXCLI Journal, 15, 133. [Link]

-

Sirakanyan, S., Panosyan, H., Stepanyan, G., Sirakanyan, E., Farina, D., Geronikaki, A., & Petrou, A. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1, 3-thiazol-2-ylacetamides of cyclopenta [c] pyridines and pyrano [3, 4-c] pyridines. Archiv der Pharmazie, 353(12), 2000208. [Link]

-

Reddy, D. R. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7). [Link]

-

Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Drug Research Reviews. [Link]

-

Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

- ResearchGate. (n.d.). The structure-activity relationship of antihistaminic activity piperazine derivatives.

-

Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. [Link]

-

ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. [Link]

-

Reddy, C. S., Reddy, D. C., Nayak, V. L., Rao, V. L., & Kamal, A. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5433-5442. [Link]

- Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 895-903.

- Teva Pharmaceutical Industries Ltd. (2010). PIPERAZINE DERIVATIVES AND THEIR PHARMACEUTICAL USE.

-

Kiss, L., Zsoldos-Mády, V., Szabó, I., Hudecz, F., & Mezo, G. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6296. [Link]

-

Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, A. O. (2020). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 12(11), 1007-1022. [Link]

-

Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

- Lleonart Poca, R., Sanchez Cespedes, J., & Esteve, J. (2017). Piperazine derivatives as antiviral agents with increased therapeutic activity.

- Almeida, L. S., Santana, I. G. C., Moreira, L. K. S., Turones, L. C., Sanz, G., Vaz, B. G., ... & de Brito, A. F. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1-Phenyl-1H-Pyrazol-4-yl) Methyl) Piperazin-1-yl) Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders-Drug Targets, 21(6), 520-532.

-

Ibrahima, H. S., El-Dama, F. M., El-Adl, K., El-Hashash, M. A., & El-Agrody, A. M. (2021). Identification of 3-(piperazinylmethyl) benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1654. [Link]

- ResearchGate. (2023). Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research.

-

Al-Ostoot, F. H., Al-Malki, A. L., Al-Ghamdi, S. B., Al-Zahrani, M. H., & El-Kersh, D. M. (2021). Discovery of Piperazin-2-yl-pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF-7 Breast Carcinoma. ChemistrySelect, 6(45), 12727-12734. [Link]

-

Federico, S., Margiotta, E., Angeli, L., Avrampou, K., Cosconati, S., Falsini, M., ... & Da Settimo, F. (2021). Piperazine-and Piperidine-Containing Thiazolo [5, 4-d] pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 26(11), 3120. [Link]

- ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

-

Ghorpade, R., & Török, B. (2011). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Organic letters, 13(21), 5762-5765. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apjhs.com [apjhs.com]

- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsr.com [ijpsr.com]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]

- 20. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 27. nbinno.com [nbinno.com]

- 28. PIPERAZINE DERIVATIVES AND THEIR PHARMACEUTICAL USE - Patent 2963028 [data.epo.org]

- 29. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structure-Activity Relationship (SAR) of Piperazine Compounds: From Core Principles to Therapeutic Applications

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its structural and physicochemical properties make it a highly versatile component in drug design, leading to its presence in a multitude of clinically successful drugs.[2][3] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of piperazine derivatives. We will deconstruct the core principles governing how modifications to the piperazine scaffold influence biological activity, explore its application across diverse therapeutic areas, and provide practical methodologies for researchers in drug discovery. This guide is intended to serve as a foundational resource for scientists aiming to rationally design and optimize novel piperazine-based therapeutic agents.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The prevalence of the piperazine moiety in pharmaceuticals is not coincidental; it stems from a unique combination of synthetically accessible chemistry and highly favorable pharmacological properties.[4][5]

The Piperazine Core: Physicochemical and Pharmacokinetic Advantages

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions.[6] This simple structure confers a powerful set of drug-like properties. As a diprotic base, its two nitrogen atoms can be protonated under physiological conditions, a characteristic that is crucial for enhancing aqueous solubility and forming stable salts for improved formulation.[1] The two nitrogens also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating potent interactions with biological targets.[7][8]

These properties frequently result in improved absorption, distribution, metabolism, and excretion (ADME) profiles, leading to greater water solubility and oral bioavailability.[7][9] The conformational flexibility of the piperazine ring, which typically adopts a chair conformation, allows its substituents to be oriented in space to achieve an optimal fit with a target receptor or enzyme active site.[6][10]